1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling . The piperidine and piperazine rings are then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of microwave-assisted synthesis for the benzofuran ring and continuous flow chemistry for the subsequent steps .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions include benzofuran-2,3-dione, sulfides, and substituted piperidine and piperazine derivatives .
Scientific Research Applications
1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological activities . The piperidine and piperazine rings further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2,3-dione and benzofuran-5-sulfonamide share structural similarities and biological activities.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide are structurally related and have similar pharmacological properties.
Piperazine derivatives: Compounds like piperazine-2,5-dione and piperazine-4-sulfonamide are similar in structure and function.
Uniqueness
1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of three distinct rings, which confer a unique set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H31N3O4S |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-[4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine |
InChI |
InChI=1S/C22H31N3O4S/c1-23-12-14-24(15-13-23)9-2-3-16-28-20-6-10-25(11-7-20)30(26,27)21-4-5-22-19(18-21)8-17-29-22/h4-5,18,20H,6-17H2,1H3 |
InChI Key |
CYURLZMJEVICIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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